2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone
Description
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is a synthetic derivative of 1,4-benzoquinone, characterized by two methoxy groups at positions 2 and 5 and a long tridecyl (C13) alkyl chain at position 2. This compound belongs to the class of alkoxy-substituted quinones, which are known for their redox activity and biological properties.
Properties
CAS No. |
3565-77-3 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-dimethoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(23)19(24-2)16-18(22)21(17)25-3/h16H,4-15H2,1-3H3 |
InChI Key |
IPVKEGILLRDHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrolysis of 2,5-dimethoxy-1,4-benzoquinone under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The quinone core undergoes redox cycling, but the electron-donating methoxy groups modulate its oxidation potential. Key findings include:
Autoxidation in Alkaline Media
-
Under aerobic alkaline conditions, the compound forms semiquinone radicals, as observed in pulse radiolysis studies of analogous 1,4-benzoquinones .
-
Products include hydroxylated derivatives via radical coupling.
Catalytic Oxidation
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/HPC-SiO<sub>2</sub> | 60°C, 6 hrs | Oxidized tridecyl chain derivatives | |
| KMnO<sub>4</sub> | Acidic aqueous | Demethylation to hydroxyquinones |
Reduction Reactions
The compound is reduced to hydroquinone derivatives, with the tridecyl chain stabilizing intermediates:
Hydrogenation
-
Catalytic hydrogenation (Pd/C, H<sub>2</sub>) yields 2,5-dimethoxy-3-tridecyl-hydroquinone , confirmed by NMR .
Chemical Reduction
| Reagent | Solvent | Product | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH/THF | Partial reduction to semiquinone radical | Steric hindrance slows kinetics |
| Zn/HCl | Aqueous EtOH | Fully reduced hydroquinone | Requires prolonged heating |
Substitution Reactions
The methoxy groups undergo nucleophilic displacement, while the tridecyl chain influences regioselectivity:
Amination
-
Reaction with morpholine (secondary amine) proceeds via ipso-substitution at C-2/C-5, displacing methoxy groups to form 2,5-bis(morpholino)-3-tridecyl-1,4-benzoquinone (yield: 78%) .
Thiolation
| Thiol | Conditions | Mechanism | Product |
|---|---|---|---|
| Benzenethiol | DMF, 80°C, 12 hrs | Addition/elimination | 2,5-bis(phenylthio) derivative |
| 1-Hexanethiolate | Basic EtOH, RT | Parallel ipso + addition | Mixed thioether products |
Functionalization of the Tridecyl Chain
The alkyl chain participates in limited reactions due to steric and electronic effects:
Oxidative Degradation
-
Ozonolysis cleaves the chain to produce 2,5-dimethoxy-3-nonyl-1,4-benzoquinone (minor) and carboxylic acid side products .
Radical halogenation
-
Selective bromination at the chain’s terminal methyl group occurs under UV light (NBS, CCl<sub>4</sub>), yielding ω-bromo-tridecyl derivatives .
Comparative Reactivity
The tridecyl chain uniquely impacts reactivity relative to simpler benzoquinones:
Mechanistic Insights
-
Methoxy Displacement : DFT calculations suggest the tridecyl chain stabilizes transition states via van der Waals interactions, lowering activation energy for ipso-substitution .
-
Steric Effects : The chain impedes π-stacking in cycloadditions, preventing Diels-Alder reactivity observed in unsubstituted benzoquinones .
Scientific Research Applications
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone, a chemical compound characterized by a 1,4-benzoquinone structure and a tridecyl chain, possesses unique physical and chemical properties due to its structure. Research indicates that 1,4-benzoquinone derivatives exhibit a range of pharmacological applications, including antibacterial, antitumor, antimalarial, antineoplastic, and anticoagulant activities . They are also used in synthetic organic chemistry .
Note: The search results provided do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of “this compound.” However, based on the search results, it is possible to infer potential applications based on the properties and uses of similar benzoquinones.
Potential Applications of this compound
Given the properties of similar benzoquinones, this compound may have the following applications:
-
Pharmaceutical Applications:
- Antimicrobial Activity: 2-Aryl-3,5-dimethoxy-1,4-benzoquinone derivatives have demonstrated antibacterial activity .
- Antitumor Activity: Certain benzoquinones have exhibited cytotoxicity and potential antitumor activity .
- Membrane-Stabilizing Activity: Some benzoquinones have shown membrane-stabilizing activity, which can be attributed to their effect on phospholipase A2 (PLA2) .
- Chemical Synthesis:
- Material Science:
Related Benzoquinones and Their Applications
- Idebenone: 6-(10-Hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (idebenone) exhibits membrane-stabilizing activity and inhibits the hydrolysis of certain substrates .
- 2-methoxy-6-heptyl-1,4-benzoquinone and 2-methoxy-6-pentyl-1,4-benzoquinone: These compounds, isolated from Miconia lepidota, exhibit cytotoxicity and potential antitumor activity .
- Heliotropinones A and B: These novel benzoquinones, isolated from Heliotropium ovalifolium, demonstrate antifungal and antibacterial activities .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone involves its redox-active nature. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is utilized in various applications, including energy storage and catalysis. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules .
Comparison with Similar Compounds
Hydroxy vs. Methoxy Substituents
- 2,5-Dihydroxy-3-tridecyl-1,4-benzoquinone: Found in A. corniculatum, this compound’s dihydroxy groups make it highly reactive toward nucleophiles, enabling ipso-substitution or addition/elimination reactions . Its antifungal activity is attributed to redox cycling, generating reactive oxygen species (ROS) that disrupt fungal cells .
- 2,5-Dimethoxy-3-tridecyl-1,4-benzoquinone: The methoxy groups reduce electrophilicity at positions 2 and 5, limiting nucleophilic attack but enhancing stability under physiological conditions. This modification may lower direct cytotoxicity compared to dihydroxy analogs but improve pharmacokinetic properties .
Alkyl Chain Length Variations
- Shorter Chains (e.g., 3-pentadecyl): Compounds like 2,5-dihydroxy-3-pentadecyl-1,4-benzoquinone from Embelia angustifolia show moderate bioactivity. Longer chains (e.g., tridecyl) increase lipophilicity, enhancing cell membrane interaction and bioavailability .
Antifungal Activity
- Natural Analogs: 2,5-Dihydroxy-3-tridecyl-1,4-benzoquinone inhibits fungal growth by disrupting redox balance, as seen in A. corniculatum extracts .
- Synthetic Derivatives: Methoxy-substituted quinones like 2,5-dimethoxy-3-tridecyl-1,4-benzoquinone may exhibit reduced antifungal potency due to decreased ROS generation but could retain activity through alternative mechanisms, such as membrane disruption .
Antitumor Activity
Alkoxy-substituted 1,4-benzoquinones, including those with methoxy groups, demonstrate significant cytotoxicity against tumor cell lines. For example:
| Compound | IC50 (μM) | Cell Line | Key Feature | Reference |
|---|---|---|---|---|
| 2,5-Dimethoxy-3-allyl-1,4-BQ | 1.2 | MCF-7 (breast) | Allyl substituent | |
| 2,5-Dihydroxy-3-pentadecyl-1,4-BQ | 5.8 | HeLa (cervical) | Long alkyl chain |
The tridecyl chain in 2,5-dimethoxy-3-tridecyl-1,4-benzoquinone may further enhance selectivity for lipid-rich tumor microenvironments .
Physicochemical Properties
Lipophilicity and Solubility
Redox Potential
Toxicological Considerations
Long alkyl chains (e.g., tridecyl) may reduce acute toxicity by limiting systemic absorption but could accumulate in adipose tissue, posing long-term risks .
Biological Activity
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article will explore its properties, mechanisms of action, and various biological activities, including antibacterial, antioxidant, and neuroprotective effects. The information is derived from diverse scientific sources to provide a comprehensive overview.
Structure and Composition
The molecular formula of this compound is C21H34O4, with a molecular weight of 350.49 g/mol. The compound features two methoxy groups and a long tridecyl chain, which may influence its biological activity and solubility in various solvents .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study involving the compound showed effectiveness against Staphylococcus aureus , with maximum accumulation levels observed in elicited cultures of Panax ginseng at 65.10 µg/g after treatment with yeast elicitors . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays. It demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation, indicating its role as a protective agent against oxidative stress . In vitro studies have shown that it can effectively reduce oxidative damage in cellular models.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective effects. It has been associated with reduced neuronal damage in models of oxidative stress and may help mitigate neurodegenerative processes . Further research is needed to elucidate the exact mechanisms involved.
Other Biological Activities
Additional pharmacological properties of the compound include:
- Antidiabetic Activity : Exhibits potential in managing blood glucose levels.
- Wound Healing : Shows promise in enhancing wound repair processes.
- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections, though more data is required to confirm these effects .
Case Studies and Research Findings
-
Case Study on Antibacterial Activity :
- In a controlled study, Panax ginseng cultures treated with elicitors showed increased levels of this compound and significant antibacterial activity against common pathogens.
-
Research on Antioxidant Properties :
- A series of experiments demonstrated that the compound could reduce oxidative stress markers significantly better than traditional antioxidants like α-tocopherol.
-
Neuroprotective Study :
- In vitro assays indicated that the compound could protect against hydrogen peroxide-induced cell death in neuronal cells.
Q & A
Q. How to evaluate the compound’s potential in enzymatic remediation using laccase?
- Methodological Answer : Optimize laccase activity (pH 4.5, 30°C) with syringaldehyde as a mediator. Monitor quinone degradation via UV-Vis (decrease at 250 nm) and HPLC. Ecotoxicity assays (e.g., Daphnia magna mobility) assess by-product mitigation. Kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots guide process scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
